molecular formula C21H19N3O5S B322201 N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-4-nitrobenzamide

N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-4-nitrobenzamide

Cat. No.: B322201
M. Wt: 425.5 g/mol
InChI Key: AVBSDAYBJHAGDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-4-nitrobenzamide is a complex organic compound with the molecular formula C21H19N3O5S and a molecular weight of 425.5 g/mol. This compound is characterized by its unique structure, which includes a sulfonyl group, a nitro group, and an anilino group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-4-nitrobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-nitrobenzoic acid with thionyl chloride to form 4-nitrobenzoyl chloride. This intermediate is then reacted with N-(4-aminophenyl)-3,5-dimethylaniline in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and precise temperature control ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and bases such as triethylamine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, such as amino derivatives from reduction reactions and different sulfonyl-substituted compounds from substitution reactions .

Scientific Research Applications

N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-4-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}-4-aminobenzamide
  • N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}-4-chlorobenzamide
  • N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}-4-methylbenzamide

Uniqueness

Compared to similar compounds, N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H19N3O5S

Molecular Weight

425.5 g/mol

IUPAC Name

N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-4-nitrobenzamide

InChI

InChI=1S/C21H19N3O5S/c1-14-11-15(2)13-18(12-14)23-30(28,29)20-9-5-17(6-10-20)22-21(25)16-3-7-19(8-4-16)24(26)27/h3-13,23H,1-2H3,(H,22,25)

InChI Key

AVBSDAYBJHAGDB-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C

Origin of Product

United States

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